molecular formula C24H23N B15165085 N,N-Bis(3-phenylprop-2-en-1-yl)aniline CAS No. 234092-61-6

N,N-Bis(3-phenylprop-2-en-1-yl)aniline

Cat. No.: B15165085
CAS No.: 234092-61-6
M. Wt: 325.4 g/mol
InChI Key: IKDSBKHIZITXIR-UHFFFAOYSA-N
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Description

N,N-Bis(3-phenylprop-2-en-1-yl)aniline is a tertiary amine featuring two 3-phenylprop-2-en-1-yl (cinnamyl) groups attached to the nitrogen atom of an aniline core. The allyl (prop-2-en-1-yl) groups confer reactivity for crosslinking, polymerization, or further functionalization, making it relevant in organic synthesis and materials science.

Properties

CAS No.

234092-61-6

Molecular Formula

C24H23N

Molecular Weight

325.4 g/mol

IUPAC Name

N,N-bis(3-phenylprop-2-enyl)aniline

InChI

InChI=1S/C24H23N/c1-4-12-22(13-5-1)16-10-20-25(24-18-8-3-9-19-24)21-11-17-23-14-6-2-7-15-23/h1-19H,20-21H2

InChI Key

IKDSBKHIZITXIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCN(CC=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(3-phenylprop-2-en-1-yl)aniline typically involves the reaction of aniline with 3-phenylprop-2-en-1-yl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of aniline attacks the electrophilic carbon of the halide, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include acetonitrile and water, and catalysts such as zinc bromide and Oxone are employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(3-phenylprop-2-en-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenylprop-2-en-1-yl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

N,N-Bis(3-phenylprop-2-en-1-yl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Bis(3-phenylprop-2-en-1-yl)aniline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Their Impacts

The table below highlights key structural differences and their implications:

Compound Name Substituents Key Properties/Applications Evidence Source
N,N-Bis(3-phenylprop-2-en-1-yl)aniline Two 3-phenylprop-2-en-1-yl groups Potential for polymerization, crosslinking N/A
N,N-Bis(2-thioethyl)-4-bromoaniline Thioethyl, bromo groups Metal coordination, cysteine-targeting probes
N,N-Bis(4-(2-bromo-9-phenyl-fluoren-9-yl)phenyl)aniline Bulky fluorenyl groups High molecular weight (883 g/mol), electronics
N,N-Bis(2,3-epoxypropyl)aniline Epoxypropyl groups Crosslinking in resin compositions
N,N-Bis-(3-phenyl-2-propenyl)-3-methoxyaniline Methoxy, cinnamyl groups Enhanced electron-donating capacity
5-chloro-2-[(3-phenylprop-2-en-1-yl)sulfanyl]aniline Sulfanyl, chloro groups Nucleophilic reactivity, biological activity

Key Observations :

  • Electron-Donating Groups : Methoxy-substituted derivatives (e.g., N,N-Bis-(3-phenyl-2-propenyl)-3-methoxyaniline) exhibit improved hole-transport properties, similar to materials like NAP and BPV used in perovskite solar cells .
  • Bulkier Substituents : Fluorenyl-containing analogs (e.g., ) show higher molecular weights (>800 g/mol), favoring applications in optoelectronics but limiting solubility .
  • Reactive Functional Groups : Epoxypropyl () and thioethyl () groups enable crosslinking or metal coordination, whereas the allyl groups in the target compound may facilitate radical or thermal polymerization.

Key Observations :

  • The target compound’s synthesis likely parallels N,N-bis(phenacyl)aniline methods (ultrasound-assisted, solvent-free), but allylation reagents (e.g., cinnamyl bromide) would replace phenacyl bromides .
  • Multi-step syntheses (e.g., ) achieve functional diversity but require stringent purification, whereas bulky substituents () demand strong Lewis acids.
Thermal and Solubility Profiles:
  • This compound : Likely a viscous liquid or low-melting solid (similar to N,N-Bis-(3-phenyl-2-propenyl)-3-methoxyaniline, a viscous orange oil) .
  • Epoxypropyl Derivatives : Solid at room temperature, used in heat-resistant resins .
  • Thioethyl Derivatives: Moderate solubility in polar solvents (e.g., methanol, ethanol) due to sulfur groups .

Biological Activity

N,N-Bis(3-phenylprop-2-en-1-yl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features two 3-phenylprop-2-en-1-yl groups attached to a central aniline moiety. Its molecular formula is C24H23NC_{24}H_{23}N with a molecular weight of 325.4 g/mol. The compound's unique structure contributes to its reactivity and potential biological activity.

PropertyValue
CAS No.234092-61-6
Molecular FormulaC24H23N
Molecular Weight325.4 g/mol
IUPAC NameN,N-bis(3-phenylprop-2-enyl)aniline
InChIInChI=1S/C24H23N/c1-4...

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate cellular processes such as signal transduction and gene expression, which are crucial for its antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. Research indicates that these compounds exhibit significant activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The results are summarized in the following table:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.50
Pseudomonas aeruginosa125.00

These findings suggest that this compound has promising potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. The compound has shown significant antiproliferative effects, which are believed to be mediated through the induction of apoptosis in cancer cells.

Research Findings on Anticancer Activity

A recent study reported that derivatives of this compound exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin:

CompoundCell LineIC50 (µM)
This compoundHT29 (colon cancer)5.0
DoxorubicinHT29 (colon cancer)0.5

The results indicate that the compound's structural features contribute significantly to its cytotoxicity against cancer cells .

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